2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-6-methyl-3-(2-oxo-2-piperidin-1-ylethyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-5-16-15(4)20-19(24-14(3)11-13(2)21-24)23(18(16)26)12-17(25)22-9-7-6-8-10-22/h11H,5-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQJNWANVVGFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC(=O)N2CCCCC2)N3C(=CC(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the construction of the pyrimidine ring, and finally the incorporation of the piperidine moiety.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of Pyrimidine Ring: The pyrazole derivative is then reacted with an appropriate aldehyde and urea or thiourea to form the pyrimidine ring.
Incorporation of Piperidine Moiety: The final step involves the reaction of the pyrimidine derivative with a piperidine derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Medicinal Applications
The compound's structure suggests it may exhibit a range of biological activities, particularly in the following areas:
Anticancer Activity
Numerous studies have explored the anticancer potential of pyrazole derivatives. For example, compounds with similar structures have been shown to inhibit various cancer cell lines. A notable study indicated that certain pyrazole derivatives demonstrated significant cytotoxicity against lung carcinoma cell lines, suggesting a potential application in cancer therapy .
Anti-inflammatory Properties
Research has indicated that pyrazole derivatives can possess anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. For instance, some derivatives have been reported to outperform standard anti-inflammatory drugs in specific assays .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Pyrazole derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth and viability . This highlights its potential application in developing new antimicrobial agents.
Case Study 1: Anticancer Screening
A study conducted by Qi et al. evaluated a series of pyrazole derivatives for their anticancer activity against multiple tumor cell lines. Among the tested compounds, those with structural similarities to our target compound exhibited IC₅₀ values as low as 0.021 μmol/L against c-Met and other kinases, indicating potent inhibitory activity .
Case Study 2: Anti-inflammatory Assessment
In another investigation, substituted pyrazoles were assessed for their anti-inflammatory properties using in vivo models. The results demonstrated that specific derivatives significantly reduced inflammation markers compared to controls, suggesting that similar compounds could be developed for therapeutic use .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Structural Analogues from Heterocyclic Chemistry
The compound shares structural motifs with synthesized derivatives in , such as pyrimidinone cores and fused heterocyclic systems. Key comparisons include:
Key Observations :
Core Flexibility : The dihydropyrimidin-4-one core in the target compound may exhibit distinct puckering conformations compared to planar pyrimidin-2(1H)-one derivatives. Cremer and Pople’s ring-puckering coordinates () could quantify such conformational differences, impacting binding affinity .
Substituent Effects :
- The piperidin-1-yl group in the target compound likely enhances solubility and membrane permeability compared to the tetrazolyl groups in 4i/4j, which are more polar and rigid .
- The 3,5-dimethylpyrazole substituent may facilitate hydrogen bonding, analogous to coumarin’s role in 4i/4j for target engagement .
Synthetic Pathways : highlights multi-step syntheses involving condensation and cyclization reactions, suggesting that the target compound may require similar methodologies (e.g., Huisgen cyclization for pyrazole incorporation) .
Methodological Context
- Crystallography: The SHELX suite () and CCP4 programs () are widely used for structural elucidation of such compounds. For example, SHELXL’s refinement capabilities could resolve the dihydropyrimidinone ring’s puckering, while CCP4 tools might analyze intermolecular interactions in crystal lattices .
- Conformational Analysis: The Cremer-Pople parameters () could quantify puckering amplitudes in the dihydropyrimidinone ring, differentiating it from flatter analogues like 4i/4j .
Biological Activity
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one (CAS Number: 1013750-86-1) is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 343.4 g/mol . The structure consists of a pyrazole ring fused with a pyrimidine moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting key signaling pathways involved in cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has demonstrated the ability to reduce inflammation markers in vitro and in vivo, suggesting its potential as an anti-inflammatory agent. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX .
Antioxidant Activity
Antioxidant activity is another important aspect of this compound's biological profile. Studies indicate that it can scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage and various diseases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It can interfere with key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through the activation of caspases .
Case Studies and Research Findings
Several studies have investigated the biological activities of related pyrazole compounds, providing insights into their potential therapeutic applications:
Q & A
Q. Table 1: Representative Synthetic Conditions for Analogous Compounds
| Step | Reaction Type | Conditions | Catalyst/Reagents | Yield | Reference |
|---|---|---|---|---|---|
| DHPM core | Biginelli reaction | EtOH, reflux, 12 h | p-TsOH | 65% | |
| Pyrazole coupling | Suzuki-Miyaura | DMF/H₂O, 80°C | Pd(PPh₃)₄, K₃PO₄ | 72% |
Advanced: How can reaction conditions be optimized to mitigate low yields during the introduction of the 2-oxo-2-(piperidin-1-yl)ethyl substituent?
Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency .
- Temperature control : Gradual heating (e.g., 60–80°C) minimizes decomposition.
- Purification : Column chromatography with ethyl acetate/hexane gradients improves isolation .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Assigns proton environments and confirms substituent regiochemistry (e.g., ethyl vs. methyl groups) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3200 cm⁻¹) .
- X-ray crystallography : Resolves 3D conformation and validates stereochemistry (e.g., dihydropyrimidinone puckering) .
Q. Table 2: Key Spectral Data from Analogous Structures
| Technique | Diagnostic Peaks/Signals | Reference |
|---|---|---|
| 1H NMR | δ 2.35 (s, 3H, CH₃), δ 4.20 (q, 2H, OCH₂CH₃) | |
| X-ray | Space group P2₁/c, Z = 4 |
Advanced: How can researchers resolve contradictions in NMR data between computational predictions and experimental results?
Answer:
Discrepancies may arise from dynamic effects (e.g., tautomerism) or incorrect computational models. Solutions include:
- 2D NMR (COSY, HSQC) : Maps coupling networks and assigns overlapping signals .
- DFT calculations : Optimize molecular geometry using software (e.g., Gaussian) to align theoretical/experimental shifts .
- Variable-temperature NMR : Identifies conformational exchange broadening .
Advanced: What methodologies are effective for studying structure-activity relationships (SAR) of this compound’s bioactivity?
Answer:
- Systematic substitution : Synthesize derivatives with modified pyrazole, piperidinyl, or ethyl groups to assess pharmacophore requirements .
- In vitro assays : Test inhibition of kinases or antimicrobial activity using standardized protocols (e.g., MIC assays) .
- Molecular docking : Predict binding modes to targets (e.g., ATP-binding pockets) using AutoDock Vina .
Q. Table 3: SAR Insights from Pyrimidinone Analogues
| Modification | Bioactivity Trend | Reference |
|---|---|---|
| Electron-withdrawing pyrazole substituents | ↑ Kinase inhibition | |
| Bulky piperidinyl groups | ↓ Solubility, ↑ cytotoxicity |
Basic: What are common impurities in the synthesis, and how are they controlled?
Answer:
- Byproducts : Unreacted intermediates or dimerization products.
- Analytical methods : HPLC with UV detection (λ = 254 nm) or LC-MS identifies impurities .
- Purification : Recrystallization (DMF/EtOH, 1:1) or preparative TLC removes contaminants .
Advanced: How can solubility challenges be addressed without compromising bioactivity?
Answer:
- Prodrug design : Introduce phosphate or acetyl groups to enhance aqueous solubility .
- Co-solvents : Use cyclodextrins or PEG-based formulations for in vitro assays .
- Salt formation : Prepare hydrochloride salts via reaction with HCl(g) in Et₂O .
Advanced: What catalytic systems are suitable for enantioselective synthesis of chiral derivatives?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
